An In-Depth Technical Guide to (2-Ethoxyethoxy)acetic Acid: Chemical Structure and Analysis
An In-Depth Technical Guide to (2-Ethoxyethoxy)acetic Acid: Chemical Structure and Analysis
This guide provides a comprehensive technical overview of (2-Ethoxyethoxy)acetic acid, a molecule of significant interest in metabolic research and toxicology. As a key metabolite of widely used industrial solvents, understanding its chemical characteristics and analytical determination is crucial for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles and rationale behind the described methodologies, reflecting field-proven insights and ensuring scientific integrity.
Introduction: The Significance of (2-Ethoxyethoxy)acetic Acid
(2-Ethoxyethoxy)acetic acid, also known as DEGEE acid, is an organic compound that emerges as a major metabolite of 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether, DEGEE) and its acetate ester. These parent compounds are extensively used as solvents in a variety of consumer and industrial products, including paints, coatings, and cleaning agents. Consequently, the detection and quantification of (2-Ethoxyethoxy)acetic acid in biological matrices, such as urine, serve as a critical biomarker for assessing human exposure to these glycol ethers. Understanding its chemical behavior and having robust analytical methods are paramount for toxicological studies and occupational health monitoring.
Chemical Structure and Physicochemical Properties
The molecular structure of (2-Ethoxyethoxy)acetic acid features a carboxylic acid group attached to a diethylene glycol monoethyl ether backbone. This unique structure, containing both a hydrophilic carboxyl group and ether linkages, as well as a lipophilic ethyl group, imparts amphiphilic properties, rendering it soluble in both water and some organic solvents.
Table 1: Physicochemical Properties of (2-Ethoxyethoxy)acetic Acid
| Property | Value | Source |
| Molecular Formula | C6H12O4 | |
| Molecular Weight | 148.16 g/mol | |
| CAS Number | 7743-94-4 | |
| Appearance | Likely a liquid | |
| Solubility | Soluble in water | |
| Boiling Point | Data not readily available | - |
| Melting Point | Data not readily available | - |
| pKa | Estimated ~3.5-4.0 | - |
Synthesis of (2-Ethoxyethoxy)acetic Acid
The most common and direct laboratory synthesis of (2-Ethoxyethoxy)acetic acid involves the oxidation of its corresponding alcohol, 2-(2-ethoxyethoxy)ethanol. This transformation is a cornerstone of organic synthesis, and several reagents can accomplish this, with varying degrees of selectivity and reaction conditions.
Synthesis via Oxidation with Jones Reagent
A classic and effective method for oxidizing primary alcohols to carboxylic acids is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid). While effective, the toxicity of chromium reagents necessitates careful handling and waste disposal.
Experimental Protocol:
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Dissolution: Dissolve 2-(2-ethoxyethoxy)ethanol (1 mole equivalent) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.
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Addition of Jones Reagent: Slowly add Jones reagent dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.
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Extraction: Remove the acetone under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
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Purification: Separate the aqueous layer and extract it several times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Ethoxyethoxy)acetic acid. Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Synthesis via TEMPO-Catalyzed Oxidation
A milder and more environmentally friendly alternative to chromium-based oxidants is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant such as sodium hypochlorite (bleach).
Experimental Protocol:
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Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-(2-ethoxyethoxy)ethanol (1 mole equivalent) and TEMPO (0.01-0.05 mole equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Oxidation: Cool the mixture in an ice bath and add a solution of sodium hypochlorite (1.1-1.5 mole equivalent) dropwise, maintaining the temperature below 10°C.
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Reaction Monitoring: Monitor the reaction by TLC.
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Work-up: Once the reaction is complete, separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, wash with a solution of sodium thiosulfate, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Analytical Methodologies
The accurate quantification of (2-Ethoxyethoxy)acetic acid, particularly in complex biological matrices, requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two most prominent methods employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and low volatility of carboxylic acids, a derivatization step is essential before GC-MS analysis. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility.
Experimental Protocol: Silylation and GC-MS Analysis
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Sample Preparation: For aqueous samples (e.g., urine), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components. The extracted sample should be dried completely under a stream of nitrogen.
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Derivatization:
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To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
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Add a suitable solvent (e.g., pyridine or acetonitrile).
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Seal the vial and heat at 60-80°C for 30-60 minutes.
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GC-MS Analysis:
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Inject an aliquot of the derivatized sample into the GC-MS system.
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Typical GC Conditions:
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
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Injector Temperature: 250-280°C.
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Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.
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Carrier Gas: Helium at a constant flow rate.
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Typical MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Ion Trap.
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Scan Range: m/z 40-400.
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Table 2: Expected GC-MS Data for Trimethylsilyl-(2-Ethoxyethoxy)acetate
| Parameter | Expected Value/Observation |
| Retention Time | Dependent on the specific GC column and temperature program. |
| Molecular Ion (M+) | m/z 220 (for the TMS derivative) |
| Key Fragment Ions | m/z 205 (M-15, loss of CH3), m/z 117 (base peak, [COOSi(CH3)3]+), m/z 73 ([Si(CH3)3]+) |
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC-MS and can often be performed without derivatization, which simplifies sample preparation. Reversed-phase HPLC is the most common mode for the analysis of polar compounds like (2-Ethoxyethoxy)acetic acid.
Experimental Protocol: HPLC Analysis
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Sample Preparation: Aqueous samples can often be analyzed directly after filtration. For complex matrices, a protein precipitation or SPE step may be required.
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HPLC Analysis:
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Column: A C18 reversed-phase column is typically suitable.
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Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
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Flow Rate: Typically 0.5-1.0 mL/min.
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Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
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Detection:
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UV Detection: At a low wavelength (e.g., 210 nm) for the carboxylic acid chromophore.
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Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices.
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Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2-Ethoxyethoxy)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-Ethoxyethoxy)acetic Acid (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ -CH₂-O- | ~1.2 (triplet) | ~15 |
| CH₃-CH₂ -O- | ~3.5 (quartet) | ~67 |
| -O-CH₂ -CH₂ -O- | ~3.6-3.7 (multiplet) | ~70-71 |
| -O-CH₂ -COOH | ~4.1 (singlet) | ~69 |
| -C OOH | - | ~175 |
| -COOH | ~10-12 (broad singlet) | - |
Note: These are predicted values and may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands for (2-Ethoxyethoxy)acetic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Alkyl) | Stretching | 2980-2850 |
| C=O (Carboxylic Acid) | Stretching | 1730-1700 |
| C-O (Ether & Carboxylic Acid) | Stretching | 1300-1000 |
Safety and Handling
(2-Ethoxyethoxy)acetic acid is a carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. As with many glycol ether metabolites, there is potential for reproductive and developmental toxicity, and therefore, exposure should be minimized. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
(2-Ethoxyethoxy)acetic acid is a molecule of considerable importance in the fields of toxicology and environmental health. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical determination. The methodologies described herein, particularly GC-MS with derivatization and HPLC, offer robust and reliable means for its quantification. A thorough understanding of these principles and protocols is essential for researchers working to assess human exposure to glycol ethers and to further elucidate their metabolic pathways and potential health effects.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69821, (2-Ethoxyethoxy)acetic acid. [Link]
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Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]
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Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Link]
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Caltech GPS. Preparation of TMS Derivatives for GC/MS. [Link]
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SIELC Technologies. Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. [Link]
